

# A Crystallographic Compass: Guiding the Confirmation of Triphenylsilanol Derivative Structures

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## Compound of Interest

Compound Name: *Triphenylsilanol*

Cat. No.: *B1683266*

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For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic arrangement. This guide offers a comparative analysis of the crystal structures of **triphenylsilanol** and its derivatives, supported by experimental data, to aid in the structural confirmation of novel compounds.

**Triphenylsilanol** and its derivatives are a class of organosilicon compounds with increasing importance in materials science and medicinal chemistry. Their molecular structure, particularly the hydrogen-bonding networks facilitated by the silanol group (-Si-OH), dictates their solid-state properties and potential applications. X-ray crystallography provides the definitive blueprint of these structures, revealing subtle conformational changes and intermolecular interactions that arise from substitutions on the phenyl rings.

## Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for **triphenylsilanol** and two of its derivatives, offering a clear comparison of how substitutions on the phenyl rings and co-crystallization partners influence the crystal packing and hydrogen bonding motifs.

Table 1: Unit Cell Parameters

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\alpha$ (°)	$\beta$ (°)	$\gamma$ (°)
Triphenylsilanol	C <sub>18</sub> H <sub>16</sub> OSi	Triclinic	P-1	15.13	19.72	23.10	108.34	103.30	101.26
Triphenylsilanol-Piperazine Adduct [1]	C <sub>76</sub> H <sub>74</sub> N <sub>2</sub> O <sub>4</sub> Si <sub>4</sub>	Monoclinic	P2 <sub>1</sub> /c	16.593 (3)	10.384 (2)	19.897 (4)	90	108.13 (3)	90
(4-Bromophenyl)diphenylsilanol	C <sub>18</sub> H <sub>15</sub> BrOSi	Monoclinic	P2 <sub>1</sub> /n	10.123 (2)	14.789 (3)	11.234 (2)	90	101.87 (3)	90

Table 2: Selected Bond Lengths and Angles

Compound	Si-O (Å)	Si-C (Å) (average)	C-Si-C (°) (average)	O-Si-C (°) (average)
Triphenylsilanol	1.645	1.865	108.5	110.4
Triphenylsilanol-Piperazine Adduct[1]	1.642(3)	1.869(5)	109.47	109.47
(4-Bromophenyl)diphenylsilanol	1.639(2)	1.867(3)	109.1	109.8

Table 3: Hydrogen Bonding Parameters

Compound	Donor-H...Acceptor	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)
Triphenylsilanol	O-H...O	-	-	2.72	-
Triphenylsilanol-Piperazine Adduct[1]	O-H...N	0.82	1.92	2.734(5)	171.0
(4-Bromophenyl)diphenylsilanol	O-H...O	0.82	1.90	2.715(3)	176.0

## Experimental Protocols

The confirmation of these structures relies on a systematic experimental workflow, from synthesis to data refinement.

## Synthesis and Crystallization

**Triphenylsilanol:** Triphenylsilanol can be synthesized by the hydrolysis of triphenylchlorosilane in the presence of a weak base like ammonia. Single crystals are typically grown by slow evaporation from a suitable solvent such as ethanol or diethyl ether.

**Triphenylsilanol-Piperazine Adduct:** A solution of piperazine in a 1:1 mixture of 1,4-dioxane and methanol is added to a solution of triphenylsilanol in the same solvent mixture at room temperature. The resulting clear solution is stirred for 20 minutes and then allowed to stand at 25 °C. Colorless crystals of the adduct form upon slow evaporation.[1]

**(4-Bromophenyl)diphenylsilanol:** This derivative can be prepared by the reaction of (4-bromophenyl)magnesium bromide with diphenyldichlorosilane, followed by hydrolysis of the resulting chlorosilane. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a solvent such as hexane or a mixture of hexane and ethyl acetate.

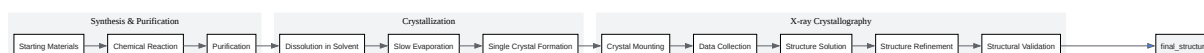
## X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ) is used to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms, particularly the one involved in hydrogen bonding, are often located from the difference Fourier map and refined isotropically.

## Visualization of the Experimental Workflow

The logical flow from synthesizing a **triphenylsilanol** derivative to its structural confirmation via X-ray crystallography can be visualized as follows:



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### *Experimental workflow for structural confirmation.*

This guide demonstrates that subtle changes in the molecular structure of **triphenylsilanol** derivatives, such as the introduction of a substituent on a phenyl ring or the formation of a co-crystal, can lead to significant differences in their crystal packing and intermolecular interactions. By following established experimental protocols and utilizing the power of X-ray crystallography, researchers can confidently determine the precise three-dimensional structure

of their novel **triphenylsilanol** derivatives, paving the way for a deeper understanding of their properties and potential applications.

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## References

- 1. benchchem.com [benchchem.com]
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